

# Chemical structure and properties of CCZ01048

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
| Cat. No.:            | B12417215 | Get Quote |

#### CCZ01048: A Technical Guide for Researchers

An In-depth Analysis of the  $\alpha$ -Melanocyte-Stimulating Hormone Analogue for Melanoma Imaging

This technical guide provides a comprehensive overview of CCZ01048, a potent  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analogue. Developed for high-affinity targeting of the melanocortin 1 receptor (MC1R), CCZ01048 has emerged as a promising candidate for the positron emission tomography (PET) imaging of malignant melanoma. This document details its chemical structure, binding characteristics, and the experimental methodologies used in its preclinical evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Physicochemical Properties**

**CCZ01048** is a synthetic peptide analogue of  $\alpha$ -MSH. Its structure incorporates a DOTA chelator, a cationic piperidine (Pip) linker, and the Nle-CycMSHhex peptide core. The molecular formula of **CCZ01048** is C71H105N21O16, and it has a molecular weight of 1508.72 g/mol [1]. The key structural feature is the DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex composition[2][3]. The introduction of the cationic Pip linker has been shown to improve tumor uptake and generate high tumor-to-normal tissue contrast in PET imaging[2][3] [4][5].

Table 1: Physicochemical and Radiochemical Properties of **CCZ01048** and its 68Ga-labeled counterpart.



| Property                        | Value          | Reference |
|---------------------------------|----------------|-----------|
| CCZ01048 (unlabeled)            |                |           |
| Molecular Formula               | C71H105N21O16  | [1]       |
| Molecular Weight                | 1508.72 g/mol  | [1]       |
| 68Ga-CCZ01048                   |                |           |
| Radiochemical Purity            | > 99%          | [6]       |
| Specific Activity               | 118.4 TBq/mmol | [6]       |
| LogD7.4                         | -3.14 to -3.07 | [5]       |
| In Vivo Stability (15 min p.i.) | > 93% intact   | [2][3]    |

# **Biological Activity and Pharmacokinetics**

**CCZ01048** exhibits high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanomas[2][7][8][9]. This specific binding makes it an excellent candidate for targeted imaging.

# **In Vitro Binding Affinity**

Competitive binding assays have demonstrated that **CCZ01048** binds to MC1R with a subnanomolar inhibition constant (Ki) of 0.31 nM[1][7][8][9]. This high affinity is a critical factor in its efficacy as an imaging agent. Further studies have shown that while the non-N-methylated form, natGa-**CCZ01048**, binds to MC1R, MC3R, MC4R, and MC5R, a multi-N-methylated analogue (natGa-CCZ01099) shows higher selectivity for MC1R[10].

Table 2: In Vitro Binding Affinity of CCZ01048 and Related Compounds.



| Compound       | Receptor | Ki (nM) | Reference    |
|----------------|----------|---------|--------------|
| CCZ01048       | MC1R     | 0.31    | [1][7][8][9] |
| natGa-CCZ01048 | MC1R     | 0.69    | [10]         |
| natGa-CCZ01048 | MC3R     | 83.9    | [10]         |
| natGa-CCZ01048 | MC4R     | 83.9    | [10]         |
| natGa-CCZ01048 | MC5R     | 83.9    | [10]         |

#### **Cellular Internalization**

**CCZ01048** demonstrates rapid internalization into B16F10 melanoma cells, which express MC1R[1][7][8][9]. Cellular studies have shown that the internalization of [68Ga]Ga-**CCZ01048** into B16F10 cells increases from approximately 31% at 30 minutes to 62% at 240 minutes post-treatment[6].

#### In Vivo Biodistribution and Tumor Uptake

Preclinical studies in mouse models bearing B16F10 melanoma tumors have shown that [68Ga]Ga-**CCZ01048** accumulates to a high degree in tumors with rapid clearance from normal tissues, leading to excellent image contrast[2][3][4]. The major route of excretion is through the kidneys[6]. Blocking studies confirmed that tumor uptake is MC1R-mediated[2][3][4]. In a human melanoma xenograft model (SK-MEL-1), tumor uptake was  $6.15 \pm 0.22 \,\%$ ID/g at 1 hour post-injection[11].

Table 3: In Vivo Tumor Uptake of 68Ga-CCZ01048 in B16F10 Tumor-Bearing Mice.

| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
|---------------------|----------------------|-----------|
| 1 hour              | 12.3 ± 3.3           | [2][3]    |
| 2 hours             | 21.9 ± 4.6           | [2][3][4] |

Table 4: Tumor-to-Tissue Ratios for 68Ga-**CCZ01048** at 2 hours Post-Injection in B16F10 Tumor-Bearing Mice.



| Ratio           | Value        | Reference |
|-----------------|--------------|-----------|
| Tumor-to-Blood  | 96.4 ± 13.9  | [2][3][4] |
| Tumor-to-Muscle | 210.9 ± 20.9 | [2][3][4] |
| Tumor-to-Bone   | 39.6 ± 11.9  | [2][3][4] |
| Tumor-to-Kidney | 4.0 ± 0.9    | [2][3][4] |

# **Signaling Pathway and Experimental Workflows**

The primary mechanism of action for **CCZ01048** is its binding to the MC1R, a G-protein coupled receptor (GPCR). Upon binding, it can be internalized by the cell. This targeted binding and internalization are the basis for its use in PET imaging.



Click to download full resolution via product page

CCZ01048 binds to MC1R, leading to internalization and signal detection.

The preclinical evaluation of **CCZ01048** follows a structured workflow, from synthesis and radiolabeling to in vitro and in vivo testing.





Click to download full resolution via product page

Workflow for the preclinical evaluation of **CCZ01048**.

# Detailed Experimental Protocols Peptide Synthesis and Radiolabeling

**CCZ01048** (DOTA-Pip-Nle-CycMSHhex) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For radiolabeling, purified 68Ga is mixed with the DOTA-conjugated **CCZ01048** peptide (25  $\mu$ g) in a HEPES buffer (2 M, pH 5.4)[10]. The mixture is incubated to allow for chelation of the 68Ga by the DOTA moiety.

## **In Vitro Competitive Binding Assay**

To determine the binding affinity (Ki), competitive binding assays are performed using cell membranes expressing the target receptor (e.g., human MC1R, MC3R, MC4R, and MC5R) [10]. The assay involves incubating the cell membranes with a radiolabeled ligand (e.g.,



[125I]NDP-αMSH) and varying concentrations of the competitor peptide (e.g., natGa-**CCZ01048**)[10]. The amount of bound radioligand is measured, and the Ki value is calculated from the IC50 value.

## **Cellular Uptake and Internalization Assay**

B16F10 melanoma cells are used for these studies. The cells are incubated with [68Ga]Ga-CCZ01048 for various time intervals. To differentiate between membrane-bound and internalized radioactivity, the cells are first washed with a buffer to remove unbound tracer. Then, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the membrane-bound fraction. The cells are then lysed to measure the internalized fraction. Radioactivity in all fractions is measured using a gamma counter[10].

#### In Vivo Stability Assay

Mice are injected intravenously with [68Ga]Ga-**CCZ01048**. At a specified time point (e.g., 15 minutes post-injection), blood is collected, and the plasma is separated. The plasma is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled peptide versus its metabolites[3][10].

#### **Animal Models and Tumor Implantation**

For biodistribution and imaging studies, tumor-bearing animal models are established. For example, C57BL/6J mice are subcutaneously injected with a suspension of B16F10 melanoma cells (e.g., 1x10^7 cells in 50µL) in the shoulder region[5][6]. Tumors are allowed to grow to a suitable size for imaging and biodistribution experiments. All animal experiments are conducted in accordance with institutional guidelines[5][6][10].

#### **PET Imaging and Biodistribution Studies**

Tumor-bearing mice are injected with a known amount of [68Ga]Ga-**CCZ01048**. For PET imaging, mice are anesthetized and placed in a PET scanner at various time points post-injection (e.g., 1 and 2 hours)[2][3]. For biodistribution studies, mice are euthanized at specific time points, and various organs and tissues (including the tumor) are collected, weighed, and their radioactivity is measured in a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g)[2][3][4]. For blocking studies, a



saturating dose of non-radiolabeled **CCZ01048** is co-injected with the radiolabeled tracer to confirm receptor-specific uptake[2][3][4].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CCZ01048|COA [dcchemicals.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of CCZ01048].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#chemical-structure-and-properties-of-ccz01048]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com